molecular formula C16H21ClN2O2 B1471125 tert-Butyl 4-(4-amino-3-chlorophenyl)-5,6-dihydropyridine CAS No. 1387445-49-9

tert-Butyl 4-(4-amino-3-chlorophenyl)-5,6-dihydropyridine

Cat. No.: B1471125
CAS No.: 1387445-49-9
M. Wt: 308.8 g/mol
InChI Key: YPDMGVJXZOQBHH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-amino-3-chlorophenyl)-5,6-dihydropyridine: is a chemical compound that belongs to the dihydropyridine class This compound is characterized by the presence of a tert-butyl group, an amino group, and a chlorophenyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-amino-3-chlorophenyl)-5,6-dihydropyridine typically involves multiple steps. One common method includes the protection of the amine group of nitroaniline with di-tert-butyl dicarbonate, followed by the reduction of the nitro group using Pd/C catalyzed hydrogenation. The final step involves N-Boc acidic deprotection after the formation of the urea intermediate .

Industrial Production Methods: Industrial production methods for this compound are not widely documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-amino-3-chlorophenyl)-5,6-dihydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.

    Substitution: Various reagents such as halogens and nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may result in the formation of reduced compounds with modified functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(4-amino-3-chlorophenyl)-5,6-dihydropyridine is used as an intermediate in the synthesis of various complex molecules.

Biology and Medicine: It may be used in the synthesis of drugs targeting specific biological pathways or as a precursor for bioactive molecules.

Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-amino-3-chlorophenyl)-5,6-dihydropyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups and the dihydropyridine ring structure

Properties

IUPAC Name

tert-butyl 4-(4-amino-3-chlorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)12-4-5-14(18)13(17)10-12/h4-6,10H,7-9,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDMGVJXZOQBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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